5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
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Description
5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H17Cl3N2O3 and its molecular weight is 439.72. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Agents
The compound and its derivatives, specifically isatin derivatives, have been studied for their potential as antibacterial and antifungal agents. Research has shown that metal chelates of isatin-based Schiff bases demonstrate significant antimicrobial properties against selected fungal and bacterial species, indicating the potential application of these compounds in the development of new antimicrobial drugs (Khalid, Sumrra, & Chohan, 2020).
Antitubercular and Antimalarial Agents
There is evidence suggesting the effectiveness of derivatives of this compound in antitubercular and antimalarial applications. A study involving the synthesis and in vitro evaluation of tetrahydropyrimidine–isatin hybrids demonstrated their potential as antitubercular and antimalarial agents, highlighting another significant area of application in combating these diseases (Akhaja & Raval, 2012).
Synthesis of Heterocycles
The compound has been used in the synthesis of new heterocycles, an area crucial in medicinal chemistry for creating diverse molecular structures with potential therapeutic applications. For example, the reaction of 5-chloro-2-methylphenylhydrazine hydrochloride with 3-methylbutan-2-one via Fischer reaction led to the production of indolenines, which are precursors to various heterocyclic products (Alyari, Baradarani, Afghan, & Joule, 2014).
Corrosion Inhibition
The derivatives of this compound have been studied for their application in corrosion inhibition. Research on 5-Nitro isatin derivatives has shown promising results in inhibiting corrosion on carbon steel in seawater, suggesting its potential use in materials science and engineering (Ahmed, 2018).
Anticancer Agents
Some derivatives have been evaluated for their anticancer properties. Novel N-benzyl aplysinopsin analogs of the compound showed significant in vitro cytotoxicity against various human tumor cell lines, making them potential candidates for anticancer drugs (Penthala, Yerramreddy, & Crooks, 2011).
Properties
IUPAC Name |
[(Z)-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O3/c1-11(2)8-18(26)28-24-19-13-9-12(21)6-7-17(13)25(20(19)27)10-14-15(22)4-3-5-16(14)23/h3-7,9,11H,8,10H2,1-2H3/b24-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJFZOSDLPQHZ-CLCOLTQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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